molecular formula C19H16Cl2N4O2 B11474350 6-(4-chlorobenzyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

6-(4-chlorobenzyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11474350
M. Wt: 403.3 g/mol
InChI Key: NEAADEBTBYHIAT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-6-[(4-chlorophenyl)methyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique diazino-pyrimidine structure, which includes chlorophenyl groups that contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-6-[(4-chlorophenyl)methyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with appropriate amines and subsequent cyclization reactions under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as Raney nickel to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-6-[(4-chlorophenyl)methyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Chlorophenyl)-6-[(4-chlorophenyl)methyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and its role in biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.

    Industry: Utilized in the manufacture of certain insecticides and herbicides.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-6-[(4-chlorophenyl)methyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorophenyl groups play a crucial role in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-6-[(4-chlorophenyl)methyl]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione stands out due to its unique diazino-pyrimidine structure, which imparts distinct chemical properties and potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C19H16Cl2N4O2

Molecular Weight

403.3 g/mol

IUPAC Name

1-(4-chlorophenyl)-6-[(4-chlorophenyl)methyl]-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H16Cl2N4O2/c20-13-3-1-12(2-4-13)9-24-10-16-17(22-11-24)25(19(27)23-18(16)26)15-7-5-14(21)6-8-15/h1-8,22H,9-11H2,(H,23,26,27)

InChI Key

NEAADEBTBYHIAT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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